molecular formula C17H15N3O5S B2578081 methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 921106-60-7

methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2578081
CAS No.: 921106-60-7
M. Wt: 373.38
InChI Key: QOGIQNBOIAWHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenylformamido group

Preparation Methods

The synthesis of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves multiple steps, starting with the preparation of the furan-2-carboxylate core. The synthetic route typically includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the phenylformamido group: This is usually done through a formylation reaction followed by amination.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenylformamido group can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The phenylformamido group can form hydrogen bonds with active sites of enzymes, while the oxadiazole ring can interact with metal ions, inhibiting their catalytic activity. The furan ring provides a planar structure that facilitates stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds include:

Methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to the presence of the oxadiazole ring and the phenylformamido group, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-23-16(22)13-8-7-12(24-13)10-26-17-20-19-14(25-17)9-18-15(21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGIQNBOIAWHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.